molecular formula C15H23NO2 B2646560 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-81-2

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine

Cat. No.: B2646560
CAS No.: 893755-81-2
M. Wt: 249.354
InChI Key: RBAMJADJPNZZCE-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is a piperidine derivative featuring a 3,4-dimethoxyphenyl group attached via an ethyl chain to the piperidine ring. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-6-5-13(11-15(14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMJADJPNZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine typically involves the reaction of 3,4-dimethoxyphenylethylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of boron reagents and a palladium catalyst in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Aromatic Groups

4-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine Hydrochloride (CAS 15565-25-0)
  • Structure : Differs by a benzyl group at the 4-position of the piperidine ring.
  • Pharmacologically, benzyl substitutions are linked to altered receptor binding profiles compared to unsubstituted piperidines .
RP58866 (1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine)
  • Structure : Incorporates a chromanyl (benzopyran) group instead of a simple ethyl linker.
  • RP58866 is a potent HERG channel blocker (IC₅₀ ~0.3 µM), highlighting the role of aromatic bicyclic moieties in cardiac toxicity .
(−)-(S)-1-[2-(4-Chromanyl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine
  • Structure : Stereoisomer with a chromanyl group and (S)-configuration.
  • Impact: Stereochemistry significantly affects activity.

Analogues with Phenoxy and Halogen Substituents

3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
  • Structure: Replaces the dimethoxyphenyl group with a chlorinated, methylated phenoxy moiety.
  • Impact : Chlorine and methyl groups increase electron-withdrawing effects, altering receptor binding kinetics. Such compounds are often explored for antipsychotic or antihistamine applications .
4-[2-(3-Methoxyphenoxy)ethyl]piperidine
  • Structure: Contains a monomethoxyphenoxy group instead of 3,4-dimethoxyphenyl.

Analogues with Complex Functional Groups

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Features acetyl and ester groups, along with multiple aromatic rings.
  • Impact : The acetyl group enhances hydrogen-bonding capacity, improving solubility. Such derivatives exhibit antibacterial and antitumor activity (e.g., MIC ~5 µg/mL against S. aureus) .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Structure : Includes acetyl and bis(4-methoxyphenyl) groups.
  • Impact : The ketone and methoxy groups contribute to antimalarial activity (IC₅₀ ~1.2 µM against P. falciparum), demonstrating how electron-rich aromatic systems enhance antiparasitic effects .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Activity Notable Properties
4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine ~277.38 3,4-Dimethoxyphenyl, ethyl linker CNS modulation, HERG inhibition Moderate logP (~2.5)
4-Benzyl derivative (CAS 15565-25-0) 375.98 Benzyl, hydrochloride salt Potential antipsychotic High lipophilicity (logP ~3.8)
RP58866 ~383.50 Chromanyl group HERG blockade (IC₅₀ ~0.3 µM) Cardiac toxicity risk
3-Methoxyphenoxy analogue ~235.33 3-Methoxyphenoxy Adrenergic receptor modulation Improved solubility
Ethyl tetrahydropyridine derivative ~434.50 Acetyl, diphenyl, ester Antibacterial (MIC ~5 µg/mL) High polarity

Key Findings and Implications

  • HERG Channel Interactions : Chromanyl-containing derivatives (e.g., RP58866) show potent HERG inhibition, necessitating cardiac safety evaluations for drug development .
  • Stereochemistry : Enantiomers like the (S)-chromanyl derivative may offer improved target selectivity, reducing off-target effects .
  • Substituent Effects : Halogen and methyl groups enhance receptor affinity but may increase toxicity, while ester/acetyl groups improve solubility and antimicrobial activity .

Biological Activity

4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H23NO2
  • Molecular Weight : 249.35 g/mol

The compound features a piperidine ring attached to a 3,4-dimethoxyphenyl group, which facilitates various interactions with biological targets. This structural configuration is essential for its pharmacological properties, particularly its ability to modulate enzyme activity and receptor interactions.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Povarov Cycloaddition Reaction : This reaction forms the piperidine ring structure.
  • N-furoylation Processes : Used to introduce functional groups that enhance biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities relevant to pharmacology:

  • Anticancer Activity : The compound has been studied for its potential as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical targets in cancer therapy. In vitro studies suggest that it may induce cytotoxic effects in cancer cell lines .
  • Neuroprotective Effects : Similar piperidine derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are implicated in Alzheimer's disease .
  • Enzyme Modulation : Its structural characteristics allow it to bind effectively to target proteins, influencing various biochemical pathways involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of piperidine derivatives, including this compound:

StudyFindings
Demonstrated enzyme modulation capabilities and potential therapeutic applications in cancer treatment.
Showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin.
Identified as a promising candidate for dual inhibition of ALK and ROS1 kinases in resistant cancer models.

Q & A

Q. How do researchers design in vivo studies to evaluate pharmacokinetics and blood-brain barrier penetration?

  • Methodological Answer : Administer the compound intravenously (1–10 mg/kg) in rodent models. Collect plasma/brain samples at timed intervals. Quantify concentrations via LC-MS/MS. Calculate AUC (area under the curve) and brain/plasma ratio. Permeability-glycoprotein (P-gp) inhibition assays assess efflux liability .

Tables for Key Data

Table 1 : Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Triethylamine, 0°C6592
NaOH, RT7289

Table 2 : Receptor Binding Affinity

TargetIC₅₀ (nM)Assay TypeReference
5-HT₂A120Radioligand
DAT450Fluorescence

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